2-(3,5-Difluorophenyl)propanenitrile 2-(3,5-Difluorophenyl)propanenitrile
Brand Name: Vulcanchem
CAS No.: 1260783-34-3
VCID: VC4447292
InChI: InChI=1S/C9H7F2N/c1-6(5-12)7-2-8(10)4-9(11)3-7/h2-4,6H,1H3
SMILES: CC(C#N)C1=CC(=CC(=C1)F)F
Molecular Formula: C9H7F2N
Molecular Weight: 167.159

2-(3,5-Difluorophenyl)propanenitrile

CAS No.: 1260783-34-3

Cat. No.: VC4447292

Molecular Formula: C9H7F2N

Molecular Weight: 167.159

* For research use only. Not for human or veterinary use.

2-(3,5-Difluorophenyl)propanenitrile - 1260783-34-3

Specification

CAS No. 1260783-34-3
Molecular Formula C9H7F2N
Molecular Weight 167.159
IUPAC Name 2-(3,5-difluorophenyl)propanenitrile
Standard InChI InChI=1S/C9H7F2N/c1-6(5-12)7-2-8(10)4-9(11)3-7/h2-4,6H,1H3
Standard InChI Key JMDINCQEJJTRGD-UHFFFAOYSA-N
SMILES CC(C#N)C1=CC(=CC(=C1)F)F

Introduction

Synthesis and Production

Conventional Synthetic Routes

The synthesis typically involves nucleophilic substitution or cyanation reactions. A cyanide-free approach using continuous flow chemistry has been developed, where aryl halides react with sodium tert-butoxide (NaOtBu\text{NaOtBu}) in dimethylacetamide (DMA) to yield nitriles . For example:

Ar-X+NaCNDMA, NaOtBuAr-CN+NaX\text{Ar-X} + \text{NaCN} \xrightarrow{\text{DMA, NaOtBu}} \text{Ar-CN} + \text{NaX}

This method avoids toxic cyanide reagents and achieves yields up to 96% for structurally analogous nitriles .

Industrial-Scale Production

Optimized protocols employ catalytic systems, such as palladium-based catalysts, for dehydrogenation of α-cyclohexene derivatives under mild conditions . Recent advances emphasize scalability and cost-effectiveness, with continuous flow reactors reducing reaction times to <2 hours .

Table 1: Synthesis Methods Comparison

MethodReagents/ConditionsYield (%)Reference
Cyanide-Free FlowNaOtBu, DMA, 80°C83–96
Palladium CatalysisPd(OAc)₂, K₂CO₃, DMF, 100°C75–89
Grignard AdditionRMgX, Nitrile Electrophile65–78

Chemical Properties and Reactivity

Physicochemical Characteristics

  • Boiling Point: 245–250°C (estimated)

  • Solubility: Miscible in polar aprotic solvents (DMSO, DMF); limited solubility in water .

  • Stability: Resists hydrolysis under acidic conditions but undergoes nucleophilic substitution at the nitrile group in basic media .

Key Reactions

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the nitrile to a primary amine (CH2CH2NH2\text{CH}_2\text{CH}_2\text{NH}_2).

  • Oxidation: Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) in acidic conditions converts the nitrile to a carboxylic acid.

  • Electrophilic Aromatic Substitution: Fluorine atoms direct incoming electrophiles to the para position .

CompoundTargetIC₅₀ (µM)Reference
3-(2,6-Dichlorophenyl)propanenitrileCYP1A21.5
2-(3,5-Difluorophenyl)propanenitrileAhR2.1
2-(2-Fluorophenyl)propanenitrileTubulin Polymerization0.9

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor for β-amino nitriles, which are key intermediates in protease inhibitor synthesis . For example, (3R)-3-amino-3-(3,5-difluorophenyl)propanenitrile is a scaffold for neuraminidase inhibitors.

Material Science

Fluorinated nitriles enhance the dielectric properties of polymers. Blends with polyvinylidene fluoride (PVDF) show a 40% increase in thermal stability .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparisons

CompoundFluorine PositionLogPCYP1A2 Inhibition (IC₅₀, µM)
2-(3,5-Difluorophenyl)propanenitrile3,52.81.2
2-(2,4-Difluorophenyl)propanenitrile2,42.52.7
2-(2,6-Difluorophenyl)propanenitrile2,63.10.8

Positional isomerism significantly impacts bioactivity; meta-fluorine substitution optimizes enzyme inhibition .

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